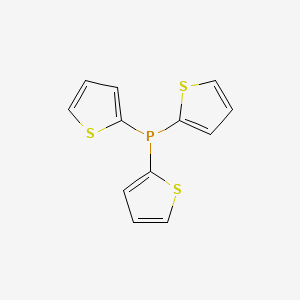

Tris(2-thienyl)phosphine

Description

Significance of Organophosphorus Ligands in Transition Metal Chemistry

Organophosphorus compounds, particularly phosphines (PR₃), are a cornerstone of transition metal chemistry and homogeneous catalysis. nih.gov Their importance stems from their versatile electronic and steric properties, which can be finely tuned by modifying the substituent groups (R) attached to the phosphorus atom. scirp.org Phosphine (B1218219) ligands coordinate to metal centers by donating the lone pair of electrons on the phosphorus atom, forming a σ-bond. nih.gov Concurrently, they can accept electron density from the metal's d-orbitals into their phosphorus-carbon σ* antibonding orbitals, a process known as π-acceptance or π-backbonding. wikipedia.org

This dual σ-donor and π-acceptor capability allows phosphine ligands to stabilize transition metals in various oxidation states and modulate the metal center's reactivity and selectivity. scirp.org The ability to systematically alter the alkyl or aryl groups on the phosphorus enables the rational design of catalysts with optimized performance for specific chemical transformations, such as cross-coupling reactions, hydrogenation, and polymerization. nih.gov

Overview of Heterocyclic Phosphines and Their Distinct Electronic and Steric Properties

Heterocyclic phosphines are a subclass of organophosphorus ligands where at least one of the substituent groups attached to phosphorus is a heterocyclic ring. rsc.org These ligands introduce additional complexity and functionality compared to their simpler triaryl or trialkyl counterparts. The presence of heteroatoms—such as sulfur in thiophene (B33073) or oxygen in furan—within the ring structure imparts unique electronic characteristics. researchgate.netnih.gov

For instance, the 2-furyl group is recognized as one of the most electron-withdrawing substituents among tri(hetero)arylphosphines. znaturforsch.comacs.org This electron-withdrawing nature influences the electron density on the phosphorus atom, enhancing the ligand's π-acceptor properties. The heteroatoms can also offer potential secondary coordination sites, allowing the ligand to act in a multidentate fashion, although many, like thienylphosphines, typically behave as monodentate P-bound ligands. researchgate.net The steric profile, often quantified by the Tolman cone angle, can also be precisely adjusted based on the heterocyclic structure and its substitution pattern. weebly.com

Specific Research Importance of Tris(2-thienyl)phosphine (PTh₃) in Modern Catalysis and Materials Science

This compound (PTh₃) has emerged as a particularly valuable ligand in modern chemical research. Its structure, featuring a central phosphorus atom bonded to three 2-thienyl rings, gives it a unique combination of steric and electronic properties that have proven advantageous in several applications. znaturforsch.com

In catalysis, PTh₃ is a highly effective ligand for palladium-catalyzed cross-coupling reactions. Notably, research has demonstrated that palladium complexes of PTh₃ are superior to those of the widely used triphenylphosphine (B44618) (PPh₃) for the Suzuki-Miyaura coupling and polymerization of thiophene-based monomers. ims.ac.jpresearchgate.net This enhanced reactivity is crucial for the synthesis of high-molecular-weight and highly regioregular poly(3-hexylthiophene) (P3HT), a key material in organic electronics. ims.ac.jpunito.it The use of a palladium catalyst with PTh₃ ligands resulted in P3HT with a high molecular weight (Mw = 26,000), excellent regioregularity (>97%), and good yield (72%). ims.ac.jp

The electronic properties of PTh₃ make it a valuable component in materials science, particularly for the development of organic semiconductors and other electronic devices. nih.gov The thienyl groups can enhance interactions with metal centers and are integral to constructing conductive polymers and materials for optoelectronic applications. nih.govfrontiersin.org Furthermore, PTh₃ has shown intriguing reactivity, participating in the activation of carbon-hydrogen, carbon-phosphorus, and carbon-sulfur bonds when coordinated to various transition metal centers, opening avenues for novel chemical transformations.

Data Tables

Electronic Properties of Selected Phosphine Ligands

The electronic nature of a phosphine ligand is a critical factor in its ability to influence a metal catalyst's activity. The Tolman Electronic Parameter (TEP) is a common metric used to quantify this property, based on the C-O stretching frequency (ν(CO)) of a Ni(CO)₃L complex. A higher TEP value indicates a more electron-withdrawing, and therefore less basic, phosphine.

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 | wikipedia.org |

| PPh₃ (Triphenylphosphine) | 2068.9 | wikipedia.org |

| P(2-thienyl)₃ (this compound) | 2070.9 | nih.gov |

| P(2-furyl)₃ (Tris(2-furyl)phosphine) | 2074.8 | acs.org |

| P(OEt)₃ (Triethyl phosphite) | 2076.3 | wikipedia.org |

This table presents the Tolman Electronic Parameter (TEP) for this compound and other common phosphine ligands. The values are derived from the A₁ C-O vibrational frequency of their corresponding [LNi(CO)₃] complexes.

Comparative Performance in Suzuki Polycondensation

The choice of ligand can dramatically impact the outcome of a polymerization reaction. The following table compares the performance of catalyst precursors based on this compound and Triphenylphosphine in the Suzuki polycondensation of a thiophene-based monomer to produce the polymer P3HT.

| Catalyst Precursor | Polymer Yield (%) | Polymer Molecular Weight (Mw) | Regioregularity (%) | Reference |

| Pd(PTh₃)₃ | 72% | 26,000 | >97% | ims.ac.jp |

| Pd(PPh₃)₄ | 62% | 13,000 | 97-98% | ims.ac.jpunito.it |

This table compares key metrics for the synthesis of poly(3-hexylthiophene) (P3HT) using palladium catalysts with either this compound (PTh₃) or Triphenylphosphine (PPh₃) ligands.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trithiophen-2-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPTMZJPDVWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178883 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-89-9 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-THIENYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tris 2 Thienyl Phosphine

Classical Organometallic Reagent-Based Approaches

The most common and traditional methods for synthesizing tris(2-thienyl)phosphine involve the reaction of a phosphorus halide with an organometallic reagent derived from thiophene (B33073). These approaches are widely used due to their directness and the availability of the starting materials. rsc.org

Nucleophilic Substitution via Grignard Reagents

The Grignard reagent-based synthesis is a frequently employed method for preparing this compound. This process involves the reaction of 2-thienylmagnesium bromide with phosphorus trichloride (B1173362) (PCl3). The Grignard reagent, 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene (B119243) with magnesium metal in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). lookchem.com The subsequent reaction with PCl3 proceeds via nucleophilic substitution, where the thienyl group from the Grignard reagent displaces the chloride ions on the phosphorus atom. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the phosphine (B1218219) product and the reaction of the Grignard reagent with atmospheric moisture.

A typical procedure involves the reflux of 2-bromothiophene with magnesium in diethyl ether to form the Grignard reagent. lookchem.com This is followed by the dropwise addition of phosphorus trichloride, often at a reduced temperature to control the exothermic reaction, and then refluxing the mixture to ensure complete reaction. lookchem.com

Organolithium Reagent-Mediated Phosphination

An alternative and often more reactive approach utilizes 2-thienyllithium (B1198063) as the organometallic nucleophile. rsc.org 2-Thienyllithium is typically generated in situ by the reaction of thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), in a suitable solvent like THF. researchgate.net The resulting 2-thienyllithium is then reacted with phosphorus trichloride to yield this compound. smolecule.com

This method can sometimes offer advantages in terms of reactivity and yield compared to the Grignard approach. However, the highly basic nature of organolithium reagents can sometimes lead to side reactions. researchgate.net

Alternative Synthetic Strategies

Beyond the classical approaches, other synthetic methodologies have been developed to access this compound, often addressing challenges associated with the primary methods or providing pathways to related derivatives.

Lithium-Halogen Exchange Pathways

Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents, which can then be used in phosphination reactions. harvard.edu In this context, 2-bromothiophene or 2-iodothiophene (B115884) can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate 2-thienyllithium. harvard.edu This method is particularly useful when the direct lithiation of thiophene is not efficient or when substituted thiophenes are used. The generated 2-thienyllithium is then reacted with a phosphorus halide as described in section 2.1.2.

Electrophilic Cleavage of Heteroaryl-Silicon Bonds in Phosphine Precursors

A less common but effective strategy involves the electrophilic cleavage of a carbon-silicon bond. harvard.eduacs.org In this approach, a heteroaryltrimethylsilane, such as 2-(trimethylsilyl)thiophene, is reacted with a phosphorus halide like phosphorus trichloride. The C-Si bond is susceptible to cleavage by electrophiles, leading to the formation of a carbon-phosphorus bond. harvard.edu This method can be advantageous as it often proceeds under mild conditions and can be used to synthesize a variety of heteroaryl-substituted phosphines where direct methods might fail. harvard.eduacs.org

Detailed Reaction Parameters and Synthetic Considerations for PTh3

The successful synthesis of this compound (PTh3) requires careful control of reaction parameters to maximize yield and purity.

| Synthetic Method | Reagents | Solvent | Atmosphere | Temperature | Yield | Reference |

| Grignard Reaction | 2-thienylmagnesium bromide, PCl₃ | Anhydrous THF | Inert | 0 °C to RT | - | |

| Grignard Reaction | 2-bromothiophene, magnesium, PBr₃ | Diethyl ether | - | Reflux | 35.1% | lookchem.com |

| Organolithium Reaction | 2-thienyllithium, PCl₃ | THF | - | -78 °C to RT | - | researchgate.net |

Table 1: Summary of Synthetic Methods for this compound

Key considerations for the synthesis include:

Anhydrous Conditions: All reagents and solvents must be rigorously dried, as organometallic reagents (Grignard and organolithium) are highly reactive towards water.

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine product and the decomposition of the organometallic reagents.

Temperature Control: The addition of the phosphorus halide to the organometallic reagent is often performed at low temperatures (e.g., 0 °C or -78 °C) to manage the exothermic nature of the reaction and minimize side products. researchgate.net

Purity of Reagents: The purity of the starting materials, particularly the thiophene derivative and the phosphorus halide, is crucial for obtaining a high yield of the desired product.

Scalability and Industrial Synthesis Considerations for PTh3

The transition from laboratory-scale synthesis to industrial production of this compound (PTh3) involves overcoming challenges related to cost, safety, efficiency, and environmental impact. While PTh3 is a valuable ligand in catalysis, its large-scale manufacturing requires robust and economically viable synthetic methodologies.

The predominant method for synthesizing triarylphosphines, including PTh3, is the reaction of a phosphorus halide with an organometallic reagent. rsc.orgresearchgate.netliv.ac.uk The most common industrial approaches are based on Grignard reagents or organolithium compounds. For this compound, this involves the reaction of phosphorus trichloride (PCl3) with either 2-thienylmagnesium bromide or 2-thienyllithium. researchgate.net

The choice between the Grignard and organolithium route often depends on factors like cost of starting materials, reaction control, and desired purity. The organolithium route, typically involving the lithiation of thiophene with an agent like n-butyllithium followed by reaction with PCl3, is a common laboratory procedure. A patented method for the analogous tris(2-furyl)phosphine, which is suggested to be suitable for industrial scale-up, utilizes this approach. google.com This process can achieve high yields and purity, as detailed in the table below. google.com

This table is based on a patented process for tris(2-furyl)phosphine, a close structural analog of this compound, illustrating a potentially scalable industrial method. google.com

Key considerations for the industrial synthesis of PTh3 include:

Cost and Availability of Raw Materials : The primary cost drivers are the thiophene source, the organometallic reagent (e.g., n-butyllithium), and the phosphorus source (PCl3). While thiophene and PCl3 are commodity chemicals, the cost and handling of large quantities of pyrophoric n-butyllithium present significant challenges. rsc.org

Process Safety and Control : The reaction is highly exothermic and involves air- and moisture-sensitive intermediates. Industrial-scale reactors must have precise temperature control and operate under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions and ensure safety. google.com

Yield and Purity : Maximizing yield is crucial for economic viability. Side reactions can lead to the formation of phosphine oxides or incompletely substituted phosphines, reducing the yield and complicating purification. google.comgoogle.com High purity is essential as impurities can poison catalysts in downstream applications.

Purification : On a large scale, purification by chromatography is often prohibitively expensive. Recrystallization is the preferred method for solid products like PTh3. google.com The choice of solvent is critical for achieving high purity and recovery.

Waste Management : The synthesis generates significant amounts of waste, including lithium salts and solvent waste. In many catalytic applications, the phosphine is converted to phosphine oxide. The disposal of this oxide waste is a major environmental and cost concern. google.comgoogle.com Consequently, processes that allow for the reduction of the phosphine oxide back to the parent phosphine are highly desirable for creating a sustainable and cost-effective lifecycle. google.comgoogle.com

Alternative and Emerging Technologies : To address the challenges of traditional methods, research into alternative synthetic routes is ongoing. Electrochemical synthesis from white phosphorus is being explored as a potentially greener and more scalable approach, with some organophosphorus compounds being produced at the 100+ gram scale. oup.com Furthermore, novel catalytic methods are emerging that could provide more efficient and atom-economical pathways to phosphines. liv.ac.uk

Table 2: Key Challenges and Industrial Solutions in PTh3 Synthesis

| Challenge | Description | Potential Industrial Solution |

|---|---|---|

| Reagent Handling | Use of pyrophoric and hazardous materials like n-butyllithium and PCl3. | Use of closed-system reactors, automated dosing systems, and potentially switching to less hazardous Grignard reagents. |

| Reaction Control | Highly exothermic reaction can lead to runaway processes and side products. | Advanced reactor cooling systems, slow, controlled addition of reagents, and continuous flow chemistry setups. |

| Product Purification | Removal of phosphine oxide and other impurities to achieve >99% purity. | Optimized multi-step recrystallization processes; development of non-chromatographic purification techniques. |

| Waste Reduction | Generation of stoichiometric salt byproducts and phosphine oxide waste. | Implementing phosphine oxide recycling loops; exploring catalytic, atom-economical synthetic routes. google.comgoogle.com |

| Cost-Effectiveness | High cost of reagents and energy-intensive processes. | Optimization of reaction conditions for maximum yield, recycling of solvents and reagents, and exploring alternative, cheaper raw materials. rsc.org |

Coordination Chemistry and Ligand Properties of Tris 2 Thienyl Phosphine

Fundamental Ligand Characteristics

The coordination behavior of Tris(2-thienyl)phosphine is dictated by a combination of steric and electronic factors stemming from the three thienyl groups attached to the phosphorus atom. chemimpex.com

Phosphines are generally considered good σ-donors and poor π-acceptors. libretexts.org However, the electronic nature of the substituents on the phosphorus atom can significantly modulate these properties. libretexts.org this compound is characterized as having moderate σ-donor strength. The electron-withdrawing nature of the thienyl groups leads to a decrease in the Lewis basicity of the phosphorus atom compared to more electron-rich phosphines. acs.org

Simultaneously, the presence of the π-system in the thienyl rings allows for π-backbonding interactions with suitable metal centers. znaturforsch.comlibretexts.org In this interaction, electron density from the metal's d-orbitals is donated into the empty σ* orbitals of the phosphine (B1218219) ligand. libretexts.org The extent of this π-acidity can be influenced by the substituents on the phosphorus. libretexts.org The π-acceptor character of this compound, while generally considered poor for phosphines, is an important aspect of its bonding in metal complexes. libretexts.org

A comparative analysis with analogous phosphines highlights the unique properties of this compound.

Triphenylphosphine (B44618) (PPh₃): Triphenylphosphine is a widely used phosphine ligand with well-balanced σ-donor and steric properties. Studies on gold(I) chloride complexes suggest similar steric and electronic effects between phenyl and 2-thienyl substituents. znaturforsch.com However, other research indicates that the 2-thienyl group is more electron-withdrawing than the phenyl group. acs.org

Tris(2-furyl)phosphine (TFP): The 2-furyl group is considered to be the most electron-withdrawing substituent among the tri(hetero)arylphosphines. znaturforsch.com Consequently, TFP is a weaker σ-donor and a better π-acceptor compared to this compound. researchgate.net This is reflected in the lower electron density at the phosphorus center in TFP. acs.org In terms of steric hindrance, TFP has a smaller cone angle (133°) compared to PPh₃ (145°), making it less sterically demanding. smolecule.com

Tris(2-pyridyl)phosphine: Tris(2-pyridyl)phosphine and its derivatives are promising polydentate ligands for designing metal complexes. nih.gov The nitrogen atom in the pyridyl ring can also participate in coordination, leading to different coordination modes compared to this compound, which typically coordinates only through the phosphorus atom. ucl.ac.ukucl.ac.uk

A summary of the comparative properties is presented in the table below:

| Feature | This compound | Triphenylphosphine (PPh₃) | Tris(2-furyl)phosphine (TFP) |

| σ-Donor Strength | Moderate | Stronger than TFP | Weaker, more electron-withdrawing |

| π-Acceptor Capability | Present | Weaker π-acceptor | Notable π-acceptor |

| Steric Hindrance | Similar to PPh₃ znaturforsch.com | Cone angle: 145° | Cone angle: 133° (less bulky) smolecule.com |

Interactive Data Table

This table summarizes the comparative properties of different phosphine ligands.

| Ligand | σ-Donor Strength | π-Acceptor Capability | Steric Hindrance (Cone Angle) |

|---|---|---|---|

| This compound | Moderate | Present | Similar to PPh₃ znaturforsch.com |

| Triphenylphosphine (PPh₃) | Stronger than TFP | Weaker π-acceptor | 145° |

Formation and Structural Elucidation of Transition Metal Complexes

This compound readily forms stable complexes with a variety of transition metals, serving as a valuable ligand in coordination chemistry. chemimpex.com The phosphorus atom acts as the primary coordination site. znaturforsch.com

This compound reacts with Group 6 metal carbonyls, such as those of molybdenum, to form substitution products. The phosphine ligand replaces one or more carbonyl groups in the metal's coordination sphere. The synthesis of molybdenum alkylidenes tethered to an imido ancillary ligand has been reported, showcasing the versatility of molybdenum complexes. researchgate.net While specific details on the direct reaction of this compound with molybdenum carbonyls were not found in the provided search results, the general principles of phosphine substitution in metal carbonyls are well-established. ucl.ac.ukacs.org The electronic effect of the phosphine ligand can be assessed by analyzing the changes in the CO stretching frequencies in the IR spectrum of the resulting complex. libretexts.org A stronger σ-donating phosphine will lead to a greater decrease in the ν(CO) frequency due to increased backbonding from the metal to the carbonyl ligands. libretexts.org

Iron Carbonyl Complexes and Derivatives

This compound reacts with diiron nonacarbonyl to form substituted diiron carbonyl complexes. The treatment of [Fe₂(CO)₆{µ-SCH₂CH(CH₂CH₃)S}] with this compound in the presence of Me₃NO·2H₂O as a decarbonylating agent results in the formation of [Fe₂(CO)₅{P(2-C₄H₃S)₃}{µ-SCH₂CH(CH₂CH₃)S}]. tandfonline.com Similarly, reaction with [Fe₂(CO)₆{μ-SCH₂CH₂CH₂S}] or [Fe₂(CO)₆{μ-SCH₂CH(CH₃)S}] yields the corresponding monosubstituted complexes, [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH₂CH₂S}] and [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH(CH₃)S}], in high yields. researchgate.net These complexes have been characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis. tandfonline.comresearchgate.net

Furthermore, the reaction of [Fe₂(CO)₆{μ-SCH₂CH(CH₂O₂CCH₃)S}] with this compound also produces the phosphine-substituted diiron derivative [Fe₂(CO)₅{P(2-C₄H₃S)₃}{μ-SCH₂CH(CH₂O₂CCH₃)S}]. researchgate.net The synthesis of these complexes demonstrates the ability of this compound to displace a carbonyl ligand in diiron carbonyl complexes, acting as a strong sigma-donating ligand.

Table 1: Selected Iron Carbonyl Complexes of this compound

| Compound Name | Chemical Formula |

| Pentacarbonyl(this compound)-μ-(butane-1,2-dithiolato)-diiron(I) | [Fe₂(CO)₅{P(2-C₄H₃S)₃}{µ-SCH₂CH(CH₂CH₃)S}] |

| Pentacarbonyl(this compound)-μ-(propane-1,3-dithiolato)-diiron(I) | [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH₂CH₂S}] |

| Pentacarbonyl(this compound)-μ-(propane-1,2-dithiolato)-diiron(I) | [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH(CH₃)S}] |

| Pentacarbonyl(this compound)-μ-(2-acetoxypropane-1,3-dithiolato)-diiron(I) | [Fe₂(CO)₅{P(2-C₄H₃S)₃}{μ-SCH₂CH(CH₂O₂CCH₃)S}] |

Manganese Carbonyl Complexes

The reaction of dimanganese decacarbonyl, [Mn₂(CO)₁₀], with this compound in refluxing toluene (B28343) leads to a variety of products. marquette.eduacs.org Simple substitution gives the phosphine-substituted complex [Mn₂(CO)₉(PTh₃)]. marquette.eduacs.org However, the reaction also induces carbon-phosphorus bond cleavage, resulting in the formation of two additional complexes: [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] and [Mn₂(CO)₅(PTh₃)(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)]. marquette.eduacs.org Both of these cleavage products feature a bridging thienyl ligand that coordinates to one manganese atom in an η⁵-fashion. marquette.eduacs.org The molecular structures of these manganese complexes have been confirmed by single-crystal X-ray diffraction. marquette.eduacs.org

Spectroscopic data for [Mn₂(CO)₉(PTh₃)] shows a ³¹P{¹H} NMR singlet at δ 52.1. marquette.edu For the C-P bond cleavage product [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)], the ³¹P{¹H} NMR spectrum displays a singlet at δ -51.5, and the ¹H NMR spectrum shows upfield signals indicative of the π-complexation of a thienyl ring. marquette.edu

Table 2: Manganese Carbonyl Complexes of this compound

| Compound Name | Chemical Formula |

| Nonacarbonyl(this compound)dimanganese(0) | [Mn₂(CO)₉(PTh₃)] |

| Hexacarbonyl-μ-(di-2-thienylphosphido)-μ-(η¹:η⁵-2,4-thienylene)dimanganese(I) | [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] |

| Pentacarbonyl(this compound)-μ-(di-2-thienylphosphido)-μ-(η¹:η⁵-2,4-thienylene)dimanganese(I) | [Mn₂(CO)₅(PTh₃)(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] |

Ruthenium Cluster Complexes

The reaction of triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], with this compound results in a series of substitution and bond-activation products. At room temperature in dichloromethane (B109758) or in THF with a catalytic amount of Na[Ph₂CO], simple carbonyl substitution occurs to yield [Ru₃(CO)₁₁(PTh₃)], [Ru₃(CO)₁₀(PTh₃)₂], and [Ru₃(CO)₉(PTh₃)₃]. researchgate.net

Thermal reaction in toluene at 110 °C leads to more complex transformations involving carbon-hydrogen, carbon-phosphorus, and carbon-sulfur bond activation. researchgate.netresearchgate.net These reactions produce a variety of cluster complexes, including:

[Ru₃(CO)₈L{μ-Th₂P(C₄H₂S)}(μ-H)] (where L = CO or PTh₃)

[Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S)]

[Ru₄(CO)₉(μ-CO)₂(μ₄-η²-C₄H₂S)(μ₄-PTh)]

[Ru₅(CO)₁₁(μ-PTh₂)(μ₄-η⁴-C₄H₃)(μ₄-S)] researchgate.net

Heating [Ru₃(CO)₁₁(PTh₃)] in toluene leads to the cyclometalated cluster [Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H)] through carbonyl loss and C-H bond activation. researchgate.net

Table 3: Selected Ruthenium Cluster Complexes with this compound

| Compound Name | Chemical Formula |

| Undecacarbonyl(this compound)triruthenium(0) | [Ru₃(CO)₁₁(PTh₃)] |

| Decacarbonylbis(this compound)triruthenium(0) | [Ru₃(CO)₁₀(PTh₃)₂] |

| Nonacarbonyltris(this compound)triruthenium(0) | [Ru₃(CO)₉(PTh₃)₃] |

| Nonacarbonyl-μ-hydrido-μ₃-(di-2-thienylphosphino-2-thienyl)triruthenium(0) | [Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H)] |

Osmium Cluster Complexes

This compound also reacts with triosmium carbonyl clusters, leading to C-H bond activation. researchgate.netrsc.org The coordination of this compound to osmium clusters can influence their reactivity and catalytic properties. smolecule.com While specific details on the synthesis and characterization of simple substituted osmium clusters with this compound are limited in the provided search results, the research indicates that C-H bond activation is a key reaction pathway. researchgate.netrsc.org For instance, studies on the reactions of triosmium clusters with related phosphines like tri(2-furyl)phosphine (B125338) show C-H and P-C activation, forming new ligands such as furyne and phosphinidene (B88843), suggesting similar reactivity for the thienyl analogue. smolecule.com

Rhodium Complexes, Including Dirhodium(II) Acetate (B1210297) Derivatives

This compound reacts with dirhodium(II) tetraacetate in toluene/acetic acid mixtures to form mono- and bis-cyclometalated compounds. acs.org In refluxing acetic acid, the initially formed mono-cyclometalated complex, Rh₂(O₂CCH₃)₃(2-C₄H₂S)P(2-C₄H₃S)₂₂, undergoes an isomerization to Rh₂(O₂CCH₃)₃(3-C₄H₂S)P(2-C₄H₃S)₂₂. acs.org This isomerization involves the selective rearrangement of the metalated ring from a 2-thienyl to a 3-thienyl structure. acs.org

Similar rearrangements are observed for the bis-cyclometalated compounds, Rh₂(O₂CCH₃)₂[(2-C₄H₂S)P(2-C₄H₃S)₂]₂(CH₃CO₂H)₂, which exist in head-to-tail and head-to-head configurations. acs.org These rearrange to form the corresponding bis(3-thienyl)-metalated complexes. acs.org Intermediates with one rearranged thienyl ring have also been isolated. acs.org The reaction of this compound with dirhodium(II) acetate can also lead to orthometalation and cyclopropanation reactions. smolecule.com

Table 4: Selected Dirhodium(II) Acetate Derivatives with this compound

| Compound Name | Chemical Formula |

| Tris(acetato)bis(acetic acid)-κ²-O,O'-[μ-[(2-thienyl)di-2-thienylphosphino-κP]]dirhodium(II) | Rh₂(O₂CCH₃)₃(2-C₄H₂S)P(2-C₄H₃S)₂₂ |

| Tris(acetato)bis(acetic acid)-κ²-O,O'-[μ-[(3-thienyl)di-2-thienylphosphino-κP]]dirhodium(II) | Rh₂(O₂CCH₃)₃(3-C₄H₂S)P(2-C₄H₃S)₂₂ |

| Bis(acetato)bis(acetic acid)-κ²-O,O'-bis[μ-[(2-thienyl)di-2-thienylphosphino-κP]]dirhodium(II) | Rh₂(O₂CCH₃)₂[(2-C₄H₂S)P(2-C₄H₃S)₂]₂(CH₃CO₂H)₂ |

| Bis(acetato)bis(acetic acid)-κ²-O,O'-bis[μ-[(3-thienyl)di-2-thienylphosphino-κP]]dirhodium(II) | Rh₂(O₂CCH₃)₂[(3-C₄H₂S)P(2-C₄H₃S)₂]₂(CH₃CO₂H)₂ |

Palladium Complexes and Their Cationic Forms

This compound forms a zero-valent palladium complex, [Pd(PTh₃)₃], which has been prepared and characterized. ims.ac.jpresearchgate.net This complex serves as a catalyst precursor for Suzuki-Miyaura cross-coupling reactions and polycondensation of thiophene-based derivatives. ims.ac.jpresearchgate.net

Cationic palladium(II) complexes containing this compound have also been synthesized. The reaction of cationic acetylacetonate (B107027) complexes of palladium with cyclopentadiene (B3395910) in the presence of BF₃∙OEt₂ yields complexes of the type [Pd(Cp)(PTh₃)₂]BF₄. mdpi.comdntb.gov.uanih.gov These complexes have been characterized by NMR spectroscopy. mdpi.comdntb.gov.uanih.gov The ³¹P{¹H} NMR signal for the coordinated phosphine shows a significant downfield shift compared to the free ligand. mdpi.com

Table 5: Selected Palladium Complexes of this compound

| Compound Name | Chemical Formula |

| Tris(this compound)palladium(0) | [Pd(PTh₃)₃] |

| (Cyclopentadienyl)bis(this compound)palladium(II) tetrafluoroborate | [Pd(Cp)(PTh₃)₂]BF₄ |

Gold(I) Complexes

This compound readily forms complexes with gold(I) halides and acetates. znaturforsch.com The complex Chloro[this compound]gold(I), [(Th₃P)AuCl], is prepared by reacting Na[AuCl₄] with this compound. researchgate.net Structural studies of this complex show that the gold atom is linearly coordinated to the phosphorus atom of the phosphine and the chlorine atom, with no intramolecular interaction between the gold and the sulfur atoms of the thienyl rings. znaturforsch.com

The corresponding gold(I) acetate complex, [tri(thienyl)phosphine]gold acetate, exhibits intermolecular aurophilic bonding in the solid state, leading to dimerization. znaturforsch.com In contrast, the chloride complex exists as monomeric units. znaturforsch.com Mass spectrometry of these gold complexes indicates the high stability of the dinuclear cationic species [(LAu)₂X]⁺ (where L = PTh₃ and X = Cl or OAc). znaturforsch.com

Table 6: Gold(I) Complexes of this compound

| Compound Name | Chemical Formula |

| Chloro[this compound]gold(I) | [(C₄H₃S)₃PAuCl] |

| Acetato[this compound]gold(I) | [(C₄H₃S)₃PAu(O₂CCH₃)] |

Ligand Reactivity and Transformations within Coordination Spheres

The coordination of this compound to metal centers unlocks a rich and diverse reactivity profile, extending beyond simple ligand substitution. The thienyl moieties, with their inherent C-H, C-P, and C-S bonds, provide multiple sites for activation and transformation within the coordination sphere of a metal. This leads to a variety of intramolecular processes, including bond cleavages, rearrangements, and the formation of novel organometallic structures.

This compound readily undergoes C-H bond activation at various transition metal centers. smolecule.com This process, often a prelude to more complex transformations, typically involves the activation of a C-H bond on one of the thiophene (B33073) rings. For instance, the reaction of this compound with dirhodium(II) acetate leads to orthometalation, a specific type of C-H activation where a metal-carbon bond is formed at the ortho position of a coordinating ligand. acs.org Similarly, its reaction with trinuclear osmium carbonyl clusters also demonstrates C-H bond activation. researchgate.net In the context of ruthenium clusters, the thermolysis of [Ru₃(CO)₁₁(P(2-C₄H₃S)₃)] results in the formation of a cyclometalated cluster, [Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H)], through the activation of a C-H bond and concomitant loss of a carbonyl ligand. researchgate.net

The cleavage of the relatively robust carbon-phosphorus bond in coordinated this compound has been observed, particularly in the presence of di- and polynuclear metal complexes. marquette.edu Thermolysis of dirhenium and dimanganese carbonyl complexes containing this compound ligands leads to a variety of products resulting from C-P bond cleavage. marquette.edumarquette.edu For example, heating [Re₂(CO)₉(PTh₃)] in refluxing xylene yields [Re₂(CO)₈(μ-PTh₂)(μ-η¹:κ¹-C₄H₃S)], a product of oxidative addition of a C-P bond to the dirhenium center. marquette.edu Similarly, the reaction of [Mn₂(CO)₁₀] with this compound in refluxing toluene produces C-P bond cleavage products such as [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)]. marquette.edumarquette.edu These reactions often result in the formation of bridging phosphido (μ-PTh₂) ligands.

The presence of sulfur within the thiophene rings introduces the possibility of C-S bond activation, a reaction of significant interest in the context of hydrodesulfurization catalysis. Research has shown that this compound can undergo C-S bond scission at metal centers. researchgate.net For example, heating a cyclometalated ruthenium cluster with [Ru₃(CO)₁₂] led to the formation of a pentaruthenium sulfide (B99878) cluster, [Ru₅(CO)₁₁(μ-PTh₂)(μ₄-η⁴-C₄H₃)(μ₄-S)], where sulfur has been extruded from a thiophene ring. researchgate.net This demonstrates that the thiophene ring itself can be a source of sulfur for the formation of metal-sulfide clusters.

As mentioned in the context of C-H activation, intramolecular cyclometalation and orthometalation are prominent reaction pathways for this compound. The reaction with dirhodium(II) acetate provides a clear example of orthometalation. acs.orgunipa.iticmol.es Several mono- and bis-cyclometalated dirhodium(II) compounds have been prepared and characterized from the thermal reaction of dirhodium(II) tetraacetate and this compound. figshare.comacs.orgresearchgate.net These reactions typically involve the formation of a five-membered rhodacycle through the activation of a C-H bond alpha to the sulfur atom in the thiophene ring. The resulting cyclometalated complexes can exist in different isomeric forms, such as head-to-head and head-to-tail arrangements of the phosphine ligands. figshare.comacs.org

A particularly fascinating aspect of the reactivity of cyclometalated this compound is the observed rearrangement of the thienyl rings. In the presence of dirhodium(II) complexes, the metalated 2-thienyl ring can isomerize to a 3-thienyl structure. acs.orgfigshare.comacs.orgacs.org This rearrangement is selective for the metalated ring, while the non-metalated thienyl groups retain their original 2-substituted configuration. acs.org Studies have shown that this isomerization is promoted by acid. figshare.comacs.orgresearchgate.netacs.org For instance, in refluxing acetic acid, a mono-cyclometalated dirhodium complex with a metalated 2-thienyl ring isomerizes to the corresponding complex with a metalated 3-thienyl ring. figshare.comacs.orgacs.org DFT calculations suggest that this rearrangement is an enthalpically driven process. figshare.comacs.org

The reactivity of this compound within coordination spheres can lead to the assembly of novel and complex organometallic architectures. As a result of C-P bond cleavage, bridging phosphido (μ-PTh₂) ligands are commonly formed in dirhenium and dimanganese carbonyl clusters. marquette.edumarquette.edu Beyond this, more profound rearrangements can occur. For example, the reaction of dirhenium carbonyls with this compound can lead to the formation of a unique new diphosphine ligand, Th₂PC₄H₂SPTh, through a series of rearrangements. marquette.edumarquette.edu Furthermore, in the context of ruthenium clusters, the thermolysis of a disubstituted complex, [Ru₃(CO)₁₀(PTh₃)₂], results in the formation of a cluster containing an η²-μ₃-thiophyne ligand, [Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S)], arising from both P-C and C-H bond activation. researchgate.net The heating of a cyclometalated ruthenium cluster can also yield a tetranuclear phosphinidene cluster, [Ru₄(CO)₉(μ-CO)₂(μ₄-η²-C₄H₂S)(μ₄-PTh)]. researchgate.net While the term "furyne" is associated with the reactivity of tri(2-furyl)phosphine, the analogous "thiophyne" formation highlights the rich chemistry of this compound. researchgate.netsmolecule.com

Data Tables

Table 1: Examples of this compound Reactivity at Metal Centers

| Metal Center(s) | Reactant(s) | Reaction Conditions | Key Transformation(s) | Resulting Complex(es) | Reference(s) |

| Rhodium (Rh₂) | Dirhodium(II) acetate | Refluxing toluene/acetic acid | Orthometalation, Thiophene ring rearrangement | Orthometalated dirhodium(II) complexes, 3-thienyl rearranged products | acs.org, figshare.com |

| Rhenium (Re₂) | [Re₂(CO)₉(NCMe)] | Refluxing cyclohexane | Carbonyl substitution | [Re₂(CO)₉(PTh₃)], [Re₂(CO)₈(NCMe)(PTh₃)], [Re₂(CO)₈(PTh₃)₂] | marquette.edu, marquette.edu |

| Rhenium (Re₂) | [Re₂(CO)₉(PTh₃)] | Refluxing xylene | C-P bond cleavage | [Re₂(CO)₈(μ-PTh₂)(μ-η¹:κ¹-C₄H₃S)] | marquette.edu, marquette.edu |

| Manganese (Mn₂) | [Mn₂(CO)₁₀] | Refluxing toluene | C-P bond cleavage | [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)], [Mn₂(CO)₅(PTh₃)(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] | marquette.edu, marquette.edu |

| Ruthenium (Ru₃) | [Ru₃(CO)₁₂] | Toluene, 110 °C | C-H activation, Cyclometalation | [Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H)] | researchgate.net |

| Ruthenium (Ru₃) | [Ru₃(CO)₁₀(PTh₃)₂] | Toluene | P-C and C-H activation | [Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S)] | researchgate.net |

| Ruthenium (Ru₃, Ru₄) | [Ru₃(CO)₉{μ-Th₂P(C₄H₂S)}(μ-H)], [Ru₃(CO)₁₂] | Toluene, 110 °C | C-P and C-S bond cleavage, Phosphinidene formation | [Ru₄(CO)₉(μ-CO)₂(μ₄-η²-C₄H₂S)(μ₄-PTh)], [Ru₅(CO)₁₁(μ-PTh₂)(μ₄-η⁴-C₄H₃)(μ₄-S)] | researchgate.net |

Spectroscopic and Crystallographic Characterization Methodologies for Complexes

The characterization of this compound complexes relies on a suite of advanced analytical techniques. These methodologies are crucial for elucidating the electronic and structural properties of the coordination compounds, providing insights into bonding, molecular geometry, and the influence of the this compound ligand on the metal center.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is particularly informative. The coordination of the this compound ligand to a metal center invariably leads to a significant downfield shift in the ³¹P NMR signal compared to the free ligand. znaturforsch.com This coordination shift (Δδ) is a definitive indicator of complex formation. For instance, in gold(I) chloride and acetate complexes, the ³¹P signal shifts downfield by as much as 49.37 ppm and 42.63 ppm, respectively, confirming that the gold atom is attached exclusively to the phosphorus center. znaturforsch.com Similarly, in diiron complexes, the ³¹P{¹H} NMR spectra show sharp singlets, indicating the presence of a single phosphine ligand environment. researchgate.nettandfonline.comacs.org In a series of cationic palladium(II)-cyclopentadienyl complexes, coordination of this compound resulted in downfield shifts in the range of 34.4 to 55.4 ppm. mdpi.com

¹H and ¹³C NMR Spectroscopy: Proton and carbon-13 NMR spectra provide detailed information about the thienyl rings and other organic moieties within the complex. The chemical shifts and coupling patterns of the thienyl protons and carbons can be compared to those of the free ligand to assess the electronic effects of coordination. In diiron dithiolate complexes, the ¹H NMR spectra clearly show signals corresponding to the protons of the thienyl groups and the dithiolate bridge. tandfonline.com The ¹³C{¹H} NMR spectra of these complexes often display distinct signals for the carbonyl ligands, which can reveal their electronic environment. For example, a doublet around 213 ppm may be assigned to carbonyls in a PFe(CO)₂ group, while a singlet near 209 ppm can correspond to those in an Fe(CO)₃ moiety. acs.org

| Complex | Solvent | ³¹P{¹H} NMR (ppm) | ¹H NMR (ppm) | ¹³C{¹H} NMR (ppm) | Reference |

|---|---|---|---|---|---|

| [Fe₂(CO)₅{P(2-C₄H₃S)₃}{µ-SCH₂CH(CH₂CH₃)S}] | CDCl₃ | 65.74 (s) | 7.72–7.69 (m, 12H, PhH), 1.55–1.52 (m, 2H, SCH₂), 1.39–1.36 (m, 1H, SCH), 1.29–1.28 (m, 2H, CH₂), 0.76 (s, 3H, CH₃) | Not Reported | tandfonline.com |

| [Fe₂(CO)₅P(2-C₄H₃S)₃{µ-SCH₂CH₂CH₂S}] | CDCl₃ | 65.3 (s) | 7.73–7.16 (m, 9H, thienyl-H), 2.76–1.81 (m, 6H, CH₂) | Not Reported | tandfonline.com |

| [(C₄H₃S)₃PAuCl] | CD₂Cl₂ | -28.02 | Not Reported | Not Reported | znaturforsch.com |

| [Pd(Cp)(P(2-C₄H₃S)₃)₂]BF₄ | CDCl₃ | 15.7 | 7.71 (m, Hα), 7.50 (m, Hγ), 7.11 (m, Hβ), 5.92 (s, C₅H₅) | 138.0 (d, ¹J(PC)=39.1 Hz, Cipso), 135.2 (d, ²J(PC)=13.9 Hz, Cα), 131.6 (s, Cγ), 128.5 (d, ³J(PC)=11.8 Hz, Cβ), 103.5 (s, C₅H₅) | mdpi.com |

Structural studies have confirmed that in most complexes, the this compound ligand coordinates to the metal exclusively through its phosphorus atom. znaturforsch.com For example, the crystal structure of [(C₄H₃S)₃PAuCl] shows a linear Cl-Au-P arrangement, with no significant interaction between the gold atom and the sulfur atoms of the thienyl rings. znaturforsch.com In more complex systems, such as diiron researchgate.netresearchgate.net, dirhenium acs.orgmarquette.edu, and ruthenium cluster complexes researchgate.net, X-ray diffraction has been essential to establish the connectivity of atoms, identify bridging ligands, and characterize metal-metal bonds. The molecular structures of diiron propanedithiolate complexes substituted with this compound, for instance, have been fully elucidated, revealing the precise arrangement of the five carbonyls, the phosphine ligand, and the dithiolate bridge around the two iron centers. researchgate.nettandfonline.com In some cases, C-H or C-P bond activation of the ligand can occur, leading to novel molecular structures that can only be definitively identified by X-ray diffraction. acs.orgresearchgate.net

| Parameter | Value | Parameter | Value | Reference |

|---|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | researchgate.nettandfonline.com | ||

| Fe(1)-P(1) | 2.247(1) | C(1)-Fe(1)-P(1) | 93.5(2) | |

| Fe(1)-Fe(2) | 2.518(1) | C(2)-Fe(1)-P(1) | 167.3(2) | |

| Fe(1)-S(1) | 2.261(1) | S(1)-Fe(1)-P(1) | 91.1(1) | |

| Fe(2)-S(2) | 2.259(1) | S(2)-Fe(1)-P(1) | 94.2(1) | |

| P(1)-C(6) | 1.828(5) | Fe(2)-Fe(1)-P(1) | 101.9(1) | |

| P(1)-C(10) | 1.824(5) | C(10)-P(1)-C(6) | 101.9(2) |

Mass spectrometry (MS) and infrared (IR) spectroscopy are complementary techniques that are routinely used to identify and characterize this compound complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for analyzing carbonyl-containing metal complexes. The number, position, and intensity of the C≡O stretching bands (ν(CO)) provide a diagnostic fingerprint of the complex's structure and symmetry in the solid state or in solution. tandfonline.com The substitution of a CO ligand by the stronger electron-donating this compound ligand typically causes the remaining ν(CO) bands to shift to lower frequencies, reflecting an increase in back-bonding from the metal to the carbonyl ligands. acs.org For example, in diiron butane-1,2-dithiolate complexes, the ν(CO) bands appear in the range of 1940-2048 cm⁻¹. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to gain insight into its fragmentation patterns, which can help confirm the proposed structure. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI-MS) are commonly employed. For gold(I) complexes of this compound, FAB mass spectra show high abundance of dinuclear cationic species, such as [(LAu)₂X]⁺, suggesting their extra stability. znaturforsch.com For ruthenium and dirhenium clusters, mass spectrometry helps to confirm the composition of the new compounds formed through various bond activation and rearrangement processes. researchgate.net

| Complex | Medium | ν(CO) (cm⁻¹) | Reference |

|---|---|---|---|

| [Fe₂(CO)₅{P(2-C₄H₃S)₃}{µ-SCH₂CH(CH₂CH₃)S}] | CH₂Cl₂ | 2048 (vs), 1987 (vs), 1940 (m) | tandfonline.com |

| [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH₂CH₂S}] | CH₂Cl₂ | 2048 (s), 1986 (vs), 1938 (m) | tandfonline.com |

| [Fe₂(CO)₅P(2-C₄H₃S)₃{μ-SCH₂CH(CH₃)S}] | CH₂Cl₂ | 2048 (s), 1987 (vs), 1940 (m) | tandfonline.com |

| [Ru₃(CO)₁₁(PTh₃)] | Not Specified | 2094 (m), 2046 (vs), 2030 (s), 2012 (s), 1998 (w), 1987 (w) | researchgate.net |

Catalytic Applications of Tris 2 Thienyl Phosphine and Its Complexes

Homogeneous Catalysis

Tris(2-thienyl)phosphine (PTh₃) has emerged as a significant ligand in homogeneous catalysis due to its unique electronic and steric properties derived from the presence of three thiophene (B33073) rings attached to a central phosphorus atom. It is recognized as an electron-rich ligand that is effective in transition-metal catalysis, with applications particularly noted in reactions involving palladium and rhodium. boropharm.com The thienyl groups influence the ligand's σ-donor and π-acceptor capabilities, which in turn modulate the reactivity and selectivity of the metal center to which it is coordinated.

In the realm of palladium-catalyzed cross-coupling reactions, PTh₃ has proven to be a highly effective ligand, facilitating the formation of carbon-carbon bonds, which is a cornerstone of modern organic synthesis.

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, and the choice of phosphine (B1218219) ligand is critical to its success. Research has demonstrated that palladium complexes bearing this compound ligands exhibit exceptional activity, particularly in the coupling of thiophene-based derivatives.

A zero-valent palladium complex featuring three PTh₃ ligands, Tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh₃)₃), was synthesized and characterized. researchgate.net This complex has shown superior performance compared to the widely used Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in catalyzing the Suzuki-Miyaura coupling and polymerization of thiophene-containing molecules. researchgate.net

A notable application is in the Suzuki polycondensation of 3-hexyl-5-iodothiophene-2-boronic pinacol (B44631) ester. When Pd(PTh₃)₃ was used as the catalyst precursor, the reaction produced high-molecular-weight poly(3-hexylthiophene) (P3HT) with a molecular weight (Mw) of 26,000, a high degree of regioregularity (>97%), and a substantial yield of 72%. researchgate.net These results highlight the advantage of the PTh₃ ligand in promoting efficient polymerization and controlling the polymer's structural properties, which are crucial for applications in organic electronics.

| Catalyst Precursor | Substrate | Product | Molecular Weight (Mw) | Regioregularity | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PTh₃)₃ | 3-hexyl-5-iodothiophene-2-boronic pinacol ester | Poly(3-hexylthiophene) (P3HT) | 26,000 | >97% | 72% | researchgate.net |

| Pd(PPh₃)₄ | 3-hexyl-5-iodothiophene-2-boronic pinacol ester | Poly(3-hexylthiophene) (P3HT) | Lower | Lower | Lower | researchgate.net |

The Sonogashira coupling reaction is a fundamental transformation that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by a palladium-phosphine complex and a copper(I) salt in the presence of an amine base. organic-chemistry.orglibretexts.org The palladium catalyst's role is central to the reaction's catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Common palladium catalysts often incorporate phosphine ligands such as triphenylphosphine (B44618). wikipedia.org

While this compound has demonstrated significant efficacy in other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its specific application and detailed performance in Sonogashira coupling reactions are not extensively documented in the current scientific literature. Given its demonstrated utility in facilitating C-C bond formation, PTh₃ represents a potential ligand for exploration in this area to potentially enhance reaction efficiency or substrate scope, but dedicated studies are required to characterize its performance.

Nickel-catalyzed cross-coupling has gained prominence as a cost-effective and powerful alternative to palladium-based systems, offering unique reactivity, especially with challenging substrates. ucla.edu The design and selection of ligands are paramount in nickel catalysis, as the ligand sphere profoundly influences the catalyst's stability, activity, and selectivity. illinois.edu The electronic and steric properties of phosphine ligands are key design principles that dictate the outcome of these reactions. nih.gov

This compound is recognized as an effective electron-rich ligand for nickel-catalyzed reactions. newhavenpharma.com The electronic nature of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a Ni(CO)₃L complex. A higher TEP value indicates a more electron-withdrawing and less basic phosphine. PTh₃ possesses a TEP of 2070.9 cm⁻¹, positioning it as more electron-withdrawing than triphenylphosphine (PPh₃) but less so than tris(2-furyl)phosphine (PFu₃). This specific electronic character can be advantageous in tuning the oxidative addition and reductive elimination steps of the catalytic cycle in nickel-mediated transformations. While general principles suggest its utility, specific, detailed studies on the performance of PTh₃ in various nickel-catalyzed reactions are less common than for its palladium applications. The development of new nickel-catalyzed methods often involves screening a library of phosphine ligands to identify the optimal balance of steric bulk and electronic properties for a given transformation. ucla.edunih.gov

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

|---|---|---|

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | |

| Triphenylphosphine (PPh₃) | 2068.9 | |

| This compound (PTh₃) | 2070.9 | |

| Tris(2-furyl)phosphine (PFu₃) | 2074.8 |

Catalytic transformations of α-diazo esters are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like rhodium and copper, proceed through the formation of a metal-carbene intermediate. This reactive species can then undergo a variety of subsequent reactions, including cyclopropanation, X-H insertion (where X = C, N, O, S), and ylide formation.

While phosphines are known to react stoichiometrically with diazo compounds in reactions like the Staudinger ligation, their role as the primary ligand in catalytic transformations of α-diazo esters is a distinct area of research. The scientific literature focusing specifically on the application of this compound as a controlling ligand in transition metal-catalyzed reactions of α-diazo esters is limited. The development of such catalytic systems is typically dominated by catalysts like dirhodium(II) carboxylates and carboxamidates, and the influence of ancillary phosphine ligands like PTh₃ in these specific transformations remains an area for future investigation.

Beyond its well-established role in palladium catalysis, this compound also serves as a versatile ligand for other transition metals, facilitating unique organic transformations. Its reactivity with low-valent ruthenium clusters has been a subject of detailed study.

When PTh₃ reacts with dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), it leads to fascinating thermal transformations involving the activation of multiple bond types. researchgate.netacs.org These reactions result in the cleavage of carbon-hydrogen (C-H), carbon-phosphorus (C-P), and carbon-sulfur (C-S) bonds within the PTh₃ ligand itself, leading to the formation of complex multimetallic ruthenium cluster compounds. researchgate.netacs.org Examples of the products formed include Ru₃(CO)₈L{μ-Th₂P(C₄H₂S)}(μ-H) (where L = CO or PTh₃) and Ru₃(CO)₇(μ-PTh₂)₂(μ₃-η²-C₄H₂S). This reactivity demonstrates the non-innocent character of the PTh₃ ligand, where it not only coordinates to the metal center but also participates directly in bond-breaking and bond-forming processes, opening avenues for novel catalytic cycles.

Furthermore, PTh₃ has been identified as a ligand optimized for selectivity in rhodium-catalyzed reactions, although specific, extensively detailed examples of catalytic cycles are less prevalent in the literature compared to its use with palladium. boropharm.com

Palladium-Catalyzed Cross-Coupling Reactions

Organocatalysis Utilizing this compound

This compound, with its unique electronic and steric characteristics imparted by the thiophene rings, is a candidate for applications in organocatalysis. While its role as a ligand in transition-metal catalysis is more extensively documented, its utility as a standalone organocatalyst is an area of growing interest. Phosphines, in general, can act as potent nucleophilic catalysts, initiating reactions through the formation of a zwitterionic intermediate with an electrophilic substrate.

Phosphine-Catalyzed Michael Additions and Their Substrate Scope

Nucleophilic phosphine catalysis is a well-established method for promoting Michael additions. The general mechanism involves the nucleophilic attack of the phosphine on the β-position of an electron-deficient alkene, which generates a zwitterionic enolate intermediate. This intermediate is basic enough to deprotonate a pronucleophile, which then adds to another molecule of the Michael acceptor. organic-chemistry.org Common phosphines used for this transformation include triphenylphosphine and tributylphosphine, which have been shown to be effective for the addition of β-dicarbonyl compounds to various electron-poor olefins. organic-chemistry.org

While the use of this compound specifically as a catalyst for Michael additions is not extensively detailed in peer-reviewed literature, its electronic properties suggest potential applicability. The electron-rich nature of this compound could enhance its nucleophilicity compared to more electron-neutral phosphines, potentially increasing the rate of the initial addition to the Michael acceptor. boropharm.com The substrate scope for phosphine-catalyzed Michael additions is broad, encompassing a variety of nucleophiles and electrophiles. organic-chemistry.org

Table 1: Examples of Substrate Scope in General Phosphine-Catalyzed Michael Additions

| Michael Acceptor | Pronucleophile | Phosphine Catalyst (Example) |

| Ethyl Acrylate | 2-Nitropropane | Tributylphosphine |

| Methyl Vinyl Ketone | Dimethyl Malonate | Triphenylphosphine |

| Acrylonitrile | β-Ketoesters | Tributylphosphine |

| Divinyl Sulfone | Propargyl Alcohol | Tris(4-methoxyphenyl)phosphine |

This table represents the general substrate scope for phosphine-catalyzed Michael additions, as specific data for this compound is not widely available. organic-chemistry.orgnih.govchemrxiv.org

Phosphine-Catalyzed Isomerization of Alkenes

Phosphine organocatalysis can also be employed to facilitate the isomerization of alkenes. This process is particularly useful when a specific olefin geometry is required for a subsequent reaction, such as an intramolecular cyclization. The mechanism relies on the reversible conjugate addition of the phosphine to an activated alkene. This addition-elimination sequence can allow for the in-situ isomerization of an unfavorable alkene geometry to the desired form, enabling the desired transformation to proceed. nih.gov For instance, phosphine catalysis has been successfully used to isomerize olefin geometries to facilitate intramolecular lactonization, leading to the formation of coumarins. nih.gov

Specific studies detailing the use of this compound for alkene isomerization are scarce. However, the fundamental ability of phosphines to engage in reversible conjugate addition suggests that this compound could potentially serve in this capacity. The efficiency of such a process would depend on its nucleophilicity and the stability of the phosphonium (B103445) intermediate formed.

Mechanistic Insights and Ligand Design Principles in Catalysis

The effectiveness of a phosphine ligand, such as this compound, in a catalytic cycle is governed by its steric and electronic properties. These factors influence every step of the catalytic process, from ligand coordination to the final product release.

Influence of Steric and Electronic Parameters on Catalyst Activity and Selectivity

The steric and electronic properties of phosphine ligands are critical for controlling the reactivity and selectivity of metal catalysts. libretexts.org These properties are often quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (TEP) for electronics. libretexts.org The cone angle is a measure of the ligand's bulkiness, while the TEP, derived from the C-O stretching frequency of a nickel-carbonyl complex, reflects the ligand's electron-donating or -withdrawing nature. libretexts.orglibretexts.org

This compound is considered an electron-rich ligand. boropharm.com Its Tolman Electronic Parameter (TEP) is 2076.3 cm⁻¹, which is lower than that of triphenylphosphine (2068.9 cm⁻¹ is a common reference, though values can vary slightly), indicating that this compound is a stronger electron donor. Stronger electron-donating phosphines increase the electron density on the metal center, which can promote key steps like oxidative addition. nih.gov

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Various Phosphine Ligands

| Phosphine Ligand | TEP (νCO, cm⁻¹) | Electronic Character |

| This compound (PTh₃) | 2076.3 | Electron-rich |

| Triphenylphosphine (PPh₃) | 2068.9 | Electron-neutral/pi-acceptor |

| Tricyclohexylphosphine (PCy₃) | 2056.4 | Strongly electron-donating |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | Strongly electron-donating |

Data sourced from publicly available information and comparative studies. weebly.com A higher TEP value generally corresponds to a more electron-withdrawing phosphine, while a lower value indicates a more electron-donating one. libretexts.org

Role of Catalyst Ligation State (Mono- vs. Bis-ligated) in Catalytic Cycles

The number of phosphine ligands coordinated to the metal center (ligation state) is a crucial factor in catalysis. In many cross-coupling reactions, a monoligated metal species is believed to be the active catalyst. For example, in palladium-catalyzed reactions, a 14-electron LPd(0) species is often invoked as the active species that undergoes oxidative addition.

Understanding Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The fundamental steps of many cross-coupling catalytic cycles are oxidative addition, transmetalation, and reductive elimination. libretexts.org The properties of the phosphine ligand play a pivotal role in each of these steps.

Oxidative Addition: This initial step involves the reaction of the low-valent metal catalyst with the substrate (e.g., an aryl halide). libretexts.org The electron-rich nature of this compound enhances the electron density on the metal center, making it more nucleophilic and facilitating the oxidative addition step. boropharm.comnih.gov This is particularly advantageous for less reactive substrates like aryl chlorides. nih.gov

Transmetalation: In reactions like the Suzuki-Miyaura coupling, this step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center. The ligand can influence the rate of this step by affecting the geometry and electronic properties of the metal complex.

Reductive Elimination: This is the final, product-forming step where two organic groups on the metal center are coupled, and the catalyst is regenerated. libretexts.org This step is often favored by sterically bulky ligands. The significant steric hindrance provided by this compound can promote reductive elimination, accelerating the turnover of the catalyst. nih.gov A zero-valent palladium complex bearing three this compound ligands, Pd(PTh₃)₃, has been shown to be an effective catalyst precursor for Suzuki-Miyaura coupling reactions involving thiophene derivatives, demonstrating its suitability in facilitating these key catalytic steps. ims.ac.jp

Theoretical and Computational Investigations of Tris 2 Thienyl Phosphine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, and its application to Tris(2-thienyl)phosphine has provided valuable insights into its structure, bonding, and reactivity.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. These studies typically focus on the distribution of electron density, the nature of the phosphorus lone pair, and the influence of the thienyl substituents. The 2-thienyl group is generally considered to be electron-withdrawing, which impacts the electron density at the phosphorus atom. This characteristic is a key determinant of the ligand's coordination chemistry and its behavior in catalytic cycles.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the donor-acceptor interactions within the molecule. For this compound, this would involve analyzing the delocalization of the phosphorus lone pair into the antibonding orbitals of the thienyl rings. The orientation of the thienyl rings relative to the phosphorus pyramid will significantly influence the extent of this delocalization and, consequently, the electronic properties of the ligand.

The conformational flexibility of this compound arises from the rotation of the three thienyl rings around the P-C bonds. DFT calculations can be employed to map the potential energy surface of the molecule and identify the most stable conformers. These calculations often reveal a propeller-like arrangement of the thienyl rings as a low-energy conformation, which minimizes steric hindrance between the rings.

While a detailed computational conformational analysis specifically for the free this compound ligand is not extensively documented in publicly available literature, insights can be drawn from structural studies of its metal complexes and computational studies of analogous triarylphosphines, such as tris(2-pyridyl)phosphine. In the solid state, the conformation of this compound within metal complexes can be influenced by crystal packing forces and coordination to the metal center. Computational studies on related molecules have shown that several conformers can exist in equilibrium in solution, with the energy barriers to interconversion being relatively low.

| Computational Method | Key Findings on Conformational Preferences |

| DFT B3PW91/6-311++G(df,p) (on analogous systems) | Prediction of multiple low-energy conformers with varying orientations of the aromatic rings. |

| X-ray Crystallography (of metal complexes) | Observation of specific, often propeller-like, conformations in the solid state. |

The donor and acceptor properties of a phosphine (B1218219) ligand are crucial to its function in catalysis and coordination chemistry. DFT provides a framework to quantify these properties. The energy of the highest occupied molecular orbital (HOMO) is often used as a proxy for the ligand's σ-donating ability, while the energy and composition of the lowest unoccupied molecular orbital (LUMO) can provide insights into its π-accepting capabilities.

For this compound, the electron-withdrawing nature of the thienyl rings is expected to lower the energy of the HOMO compared to trialkylphosphines, making it a weaker σ-donor. Conversely, the π-system of the thienyl rings can participate in π-backbonding with a metal center, contributing to its π-acceptor character. The extent of this π-acceptance is dependent on the orientation of the rings and the nature of the metal's d-orbitals. These electronic properties directly influence the stability of metal-phosphine bonds and the reactivity of the resulting complexes. For instance, the enhanced π-backbonding capability of the thienyl groups can improve the solubility of its complexes in polar solvents.

| Property | Theoretical Assessment | Influence on Reactivity |

| σ-Donating Ability | Lower HOMO energy due to electron-withdrawing thienyl groups. | Weaker σ-donation compared to trialkylphosphines. |

| π-Accepting Ability | π-system of thienyl rings can accept electron density from metal d-orbitals. | Stabilizes metal complexes and influences catalytic activity. |

Molecular Orbital Theory Applications in Metallophosphorus Clusters

Molecular Orbital (MO) theory is fundamental to understanding the bonding and electronic structure of metallophosphorus clusters containing this compound. While detailed MO diagrams of the free ligand are not commonly presented, the principles of MO theory are implicitly used in the computational analysis of these complex systems.

Computational Modeling of Reaction Mechanisms

Computational modeling, primarily using DFT, has been employed to elucidate the mechanisms of reactions involving this compound, particularly in the context of its activation within metal clusters.

Experimental studies have shown that this compound can undergo various bond activation processes when coordinated to metal centers, including C-H and C-P bond cleavage. DFT calculations are used to map the potential energy surfaces for these reactions, allowing for the identification of transition states and the calculation of activation energy barriers.

For instance, in trinuclear osmium carbonyl clusters, this compound has been observed to undergo C-H bond activation. Computational modeling can help to determine the most likely pathway for this process, whether it proceeds via oxidative addition or another mechanism. Similarly, the cleavage of the P-C bond, leading to the formation of phosphido-bridged clusters, can be investigated computationally to understand the energetic feasibility of different proposed mechanisms. These theoretical studies provide a level of detail that is often inaccessible through experimental methods alone, offering a deeper understanding of the factors that control the reactivity of this versatile ligand.

Understanding Ligand Rearrangements and Transformation Pathways

Theoretical and computational investigations into this compound, often abbreviated as PTh3, have been crucial in understanding its complex behavior when coordinated to metal centers. These studies provide molecular-level insights into the various rearrangement and transformation pathways the ligand can undergo, which are often initiated by thermal stress. Such transformations are of significant interest as they can lead to novel molecular structures with unique chemical properties.

One of the key areas of investigation has been the activation of C–H, C–P, and C–S bonds within the this compound ligand, particularly in the context of multinuclear metal complexes. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been employed to elucidate the mechanisms of these transformations and to determine the structures of the resulting products. researchgate.net

Research on the thermal reactions of this compound with triruthenium dodecacarbonyl, Ru3(CO)12, has revealed a rich and complex series of ligand rearrangements. researchgate.net These transformations involve the scission of bonds within the thienyl moieties and between the phosphorus atom and the thienyl rings. The following transformations have been computationally and experimentally characterized:

C–H Bond Activation : The initial step in the transformation of coordinated this compound often involves the activation of a carbon-hydrogen bond on one of the thienyl rings. This leads to the formation of a cyclometalated species where the thienyl ligand is bound to the metal cluster through both the phosphorus atom and a carbon atom. researchgate.net

C–P Bond Scission : At elevated temperatures, the phosphorus-carbon bond of the this compound ligand can be cleaved. This results in the formation of phosphido-bridged clusters, where a PTh2 fragment bridges two metal centers, and even phosphinidene (B88843) clusters, where a PTh fragment caps (B75204) a multicenter metal framework. researchgate.net

C–S Bond Activation and Sulfur Extrusion : A more profound transformation involves the activation and cleavage of a carbon-sulfur bond within the thienyl ring. This can lead to the extrusion of the sulfur atom from the ring, resulting in the formation of sulfide (B99878) ligands within the metal cluster. researchgate.net

The hemilabile nature of the activated thienyl ligand has also been a subject of computational investigation. researchgate.net Hemilability refers to the ability of a ligand to reversibly bind to a metal center through different donor atoms. In the case of rearranged this compound ligands, this could involve the sulfur atom of a thienyl ring coordinating to and dissociating from a metal center, influencing the reactivity of the complex.

The table below summarizes the key transformation pathways and resulting ligand fragments that have been identified through studies on the thermal reactions of this compound with a ruthenium carbonyl cluster. researchgate.net

| Transformation Pathway | Activated Bond(s) | Resulting Ligand Fragment | Description |

| Cyclometalation | C–H | μ-Th2P(C4H2S) | One thienyl ring is modified and bridges the metal cluster. researchgate.net |

| Phosphido Bridging | P–C and C–H | μ-PTh2 | A diphenylphosphido fragment bridges two metal atoms. researchgate.net |

| Phosphinidene Capping | P–C | μ4-PTh | A thienylphosphinidene fragment caps a four-metal-atom framework. researchgate.net |

| Sulfur Extrusion | C–S and C–P | μ4-S and μ4-η4-C4H3 | A sulfur atom is removed from a thienyl ring and caps the metal cluster, along with a hydrocarbon fragment. researchgate.net |

These theoretical and computational studies are fundamental to understanding the reactivity of this compound as a ligand. They not only explain observed experimental results but also help in predicting new transformation pathways and designing novel catalysts and materials with tailored properties.

Advanced Research Applications and Future Directions

Applications in Materials Science

The distinct characteristics of Tris(2-thienyl)phosphine have positioned it as a key component in the development of novel organic materials with tailored electronic and optical properties. Its application spans from the synthesis of conjugated polymers to the fabrication of optoelectronic devices and functional materials.

Synthesis of Thiophene-Containing Conjugated Polymers

This compound has proven to be a highly effective ligand in palladium-catalyzed cross-coupling reactions for the synthesis of thiophene-containing conjugated polymers. These polymers are the cornerstone of many organic electronic devices. The use of PTh3 in these polymerization reactions offers significant advantages over more conventional phosphine (B1218219) ligands, such as triphenylphosphine (B44618).

Research has demonstrated that palladium complexes incorporating PTh3 exhibit superior catalytic activity in Suzuki-Miyaura coupling and polymerization of thiophene-based monomers. This enhanced reactivity is crucial for the synthesis of high-molecular-weight and highly regioregular poly(3-hexylthiophene) (P3HT), a benchmark material in organic electronics. For instance, the use of a palladium catalyst with PTh3 ligands has resulted in P3HT with a high molecular weight (Mw) of 26,000, an excellent regioregularity of over 97%, and a good yield of 72%. nih.gov The improved control over the polymer's structure afforded by PTh3-based catalysts is critical for achieving optimal charge transport and device performance.

Development of Optoelectronic and Charge Carrier Thin-Film Materials

The high-quality conjugated polymers synthesized using this compound-based catalysts are instrumental in the development of optoelectronic and charge carrier thin-film materials. The enhanced molecular weight and regioregularity of polymers like P3HT directly translate to improved performance in devices such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs).